molecular formula C18H16N4OS B3008956 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole CAS No. 2326283-16-1

2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole

Katalognummer B3008956
CAS-Nummer: 2326283-16-1
Molekulargewicht: 336.41
InChI-Schlüssel: BZDIWKDIAMLVQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound belongs to a class of drugs known as kinase inhibitors, which work by inhibiting specific enzymes involved in cancer cell growth and proliferation.

Wirkmechanismus

2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole works by inhibiting the activity of BTK, ITK, and TAK kinases, which are involved in the signaling pathways that regulate cancer cell growth and survival. By inhibiting these kinases, 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole has been shown to have several other biochemical and physiological effects. Studies have shown that 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole can inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. This suggests that 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole may have potential applications in the treatment of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole is its potent inhibitory activity against BTK, ITK, and TAK kinases, which makes it a promising candidate for the treatment of various types of cancer. However, like all drugs, 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole has some limitations. One of the main limitations is its potential toxicity, which can limit its clinical applications.
List of

Zukünftige Richtungen

1. Combination therapy: 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole has shown promise in combination with other anticancer drugs, and future studies could explore the potential of combination therapy.
2. Targeted therapy: 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole could be used as a targeted therapy for specific types of cancer that are known to be driven by BTK, ITK, and TAK kinases.
3. Biomarker identification: Identifying biomarkers that predict response to 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole could help personalize treatment and improve patient outcomes.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole in humans.
5. Drug delivery: Developing new drug delivery systems could improve the efficacy and reduce the toxicity of 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole.
In conclusion, 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole is a promising small molecule inhibitor with potential therapeutic applications in various types of cancer. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesemethoden

The synthesis of 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole involves a multistep process that begins with the reaction of 2-aminothiazole with 2-chloro-5-nitrobenzoic acid to form 2-(2-chloro-5-nitrobenzoyl)aminothiazole. This intermediate is then reacted with 2-(2-bromoacetyl)phenylboronic acid to form the final product, 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole.

Wissenschaftliche Forschungsanwendungen

2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole exhibits potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TAK). These kinases are known to play a crucial role in cancer cell survival and proliferation.

Eigenschaften

IUPAC Name

2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-2-6-15-13(5-1)20-17(23-15)12-4-3-9-22(11-12)18-21-14-10-19-8-7-16(14)24-18/h1-2,5-8,10,12H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIWKDIAMLVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-3-yl)-1,3-benzoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.